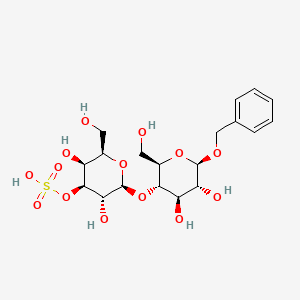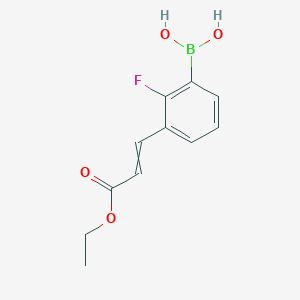![molecular formula C23H27NO2 B13402470 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate is a chemical compound with the molecular formula C23H27NO2 and a molecular weight of 349.47 g/mol. It is an intermediate in the synthesis of Homoallylglycine, a glycine derivative that displays translational activity in Escherichia coli.
準備方法
The synthesis of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves several steps. One common method includes the reaction of tert-butyl 2-amino-5-hexenoate with diphenylmethanone under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound.
化学反応の分析
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
科学的研究の応用
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including amino acids and peptides.
Biology: The compound is utilized in the study of translational activity in Escherichia coli, providing insights into protein synthesis and gene expression.
Medicine: Research on this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, in Escherichia coli, it affects the translational machinery, leading to changes in protein synthesis.
類似化合物との比較
1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate can be compared with similar compounds such as:
tert-Butyl 2-[(diphenylmethylene)amino]acetate: This compound has a similar structure but differs in the length of the carbon chain and the position of the double bond.
N-(Diphenylmethylene)glycine tert-butyl ester: Another related compound with a different functional group arrangement and molecular weight.
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.
特性
分子式 |
C23H27NO2 |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
tert-butyl 2-(benzhydrylideneamino)hex-5-enoate |
InChI |
InChI=1S/C23H27NO2/c1-5-6-17-20(22(25)26-23(2,3)4)24-21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h5,7-16,20H,1,6,17H2,2-4H3 |
InChIキー |
LTTOBWYPNNXGBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(CCC=C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


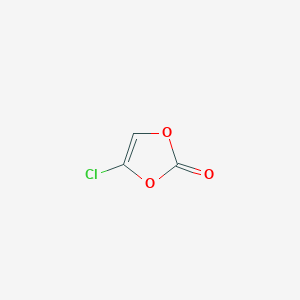
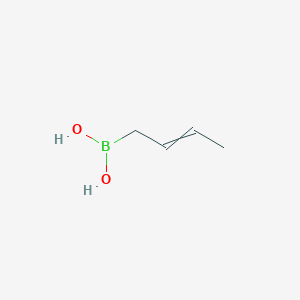


![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)
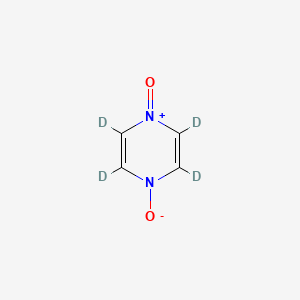


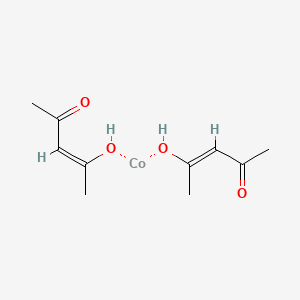
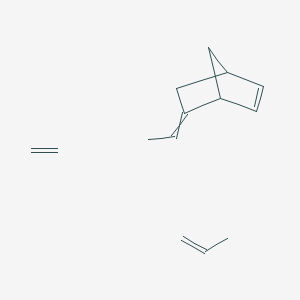
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
